molecular formula C17H19NO5 B5537932 dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 156304-06-2

dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5537932
CAS RN: 156304-06-2
M. Wt: 317.34 g/mol
InChI Key: OVYYMMBJVCGONG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several chemical reactions, including the Hantzsch condensation reaction. This process can be promoted by microwave irradiation in the presence of iodine under solvent-free conditions, leading to efficient synthesis routes for structurally diverse pyridines and related compounds (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives within this chemical family has been elucidated through various spectroscopic techniques and crystallography. X-ray diffraction analysis has confirmed structures, showcasing the complexity and diversity of these compounds' molecular frameworks (Mahendra et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives often include acylation and other transformations facilitated by catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride, demonstrating the compounds' reactivity and potential for derivatization (Liu et al., 2014).

Scientific Research Applications

Enantioselectivity in Kinetic Resolution

A study investigated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. Derivatives with spacers containing a hydrolyzable group were prepared, showcasing the role of molecular structure in influencing enzyme catalysis for producing enantiomers with high selectivity (Sobolev et al., 2002).

Acylation Catalysis

Research on the catalysis of acylations by acetic anhydride was enhanced using 4-dimethylaminopyridine, demonstrating its significant catalytic activity. This study highlights the methodological advancements in the analytical determination of hydroxy groups, which could be pertinent to modifications of the dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate structure for various applications (Connors & Albert, 1973).

Liquid Crystal and Polymer Electrolyte Applications

Another study synthesized derivatives of dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, exploring their applications as liquid crystals and polymer electrolyte liquid crystals. This work not only highlights the chemical versatility of these compounds but also their potential in material science, especially in the development of new materials with specific electro-optical properties (Tajbakhsh et al., 1998).

Crystal Structure Analysis

A comprehensive study on the synthesis and crystal structures of new dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was conducted. This research provided detailed insights into the molecular and crystallographic characteristics of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Jasinski et al., 2013).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of accidental exposure .

Future Directions

This involves predicting or proposing future research directions based on the known properties and reactivity of the compound .

properties

IUPAC Name

dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-9-13(16(20)22-3)15(11-5-7-12(19)8-6-11)14(10(2)18-9)17(21)23-4/h5-8,15,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYYMMBJVCGONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136226
Record name Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

156304-06-2
Record name Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156304-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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